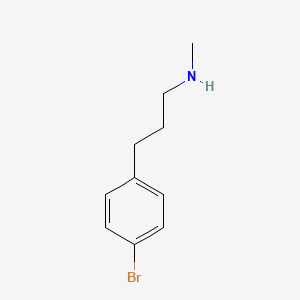
3-(4-Bromophenyl)-N-methylpropan-1-amine
Descripción general
Descripción
3-(4-Bromophenyl)-N-methylpropan-1-amine, also known as 4-Bromo-N-methylbenzenepropanamine or 4-Bromo-N-methylbenzenepropan-1-amine, is an organic compound with the molecular formula C9H12BrN. It is a colorless solid that is soluble in organic solvents. This compound is used in scientific research and has a wide range of applications in biochemistry, pharmacology, and other fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Tamer et al. (2016) explored the synthesis and molecular structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This research included X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies, along with density functional theory calculations. The study confirmed the stability of the molecule's structure and its potential for nonlinear optical properties (Tamer et al., 2016).
Catalytic Applications
Wang et al. (2009) investigated the use of copper(I) bromide/1-(5,6,7,8-tetrahydroquinolin-8-yl)-2-methylpropan-1-one in catalyzing cross-coupling reactions. This study highlights the potential of such compounds in the synthesis of primary aromatic or heteroaromatic amines under mild conditions (Wang et al., 2009).
Synthesis of Antagonists and Inhibitors
The synthesis of cell adhesion inhibitor BIRT-377, involving the asymmetric construction of a quaternary stereocenter using 3-(4-bromophenyl)-2-methylpropanal, was described by Chowdari and Barbas (2005). This work contributes to the field of medicinal chemistry, showcasing the synthesis of complex molecules with potential therapeutic applications (Chowdari & Barbas, 2005).
Reactions with Amines
The work of Lifchits and Charette (2008) outlined the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Their methodology contributed to the enantioselective synthesis of compounds like 3-(1 H-indol-1-yl)- N-methyl-3-phenylpropan-1-amine, providing insights into reaction mechanisms and synthetic strategies (Lifchits & Charette, 2008).
Material Science Applications
Tanaka et al. (2001) reported the synthesis of hyperbranched copolymers consisting of triphenylamine and phenylene units. Their research demonstrated the solubility and electrochemical properties of these polymers, contributing to the development of materials with specific optical and electronic characteristics (Tanaka et al., 2001).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been shown to affect various cellular components negatively due to an increase in oxidative stress . This stress can lead to the formation of unstable molecules, such as malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
Similar compounds have been shown to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-N-methylpropan-1-amine. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZLDJXIKGKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298561 | |
| Record name | 4-Bromo-N-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-N-methylpropan-1-amine | |
CAS RN |
886763-02-6 | |
| Record name | 4-Bromo-N-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



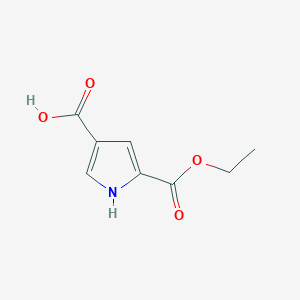


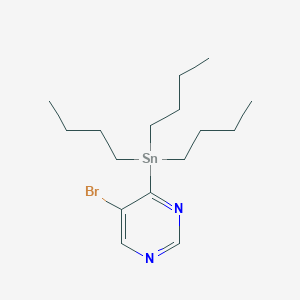

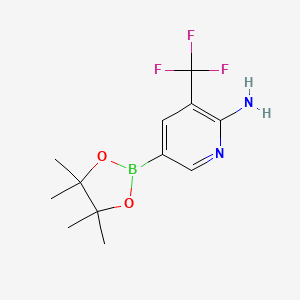

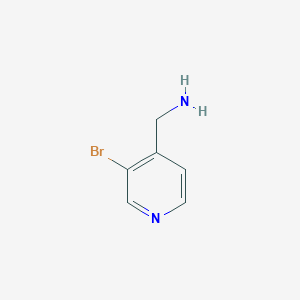

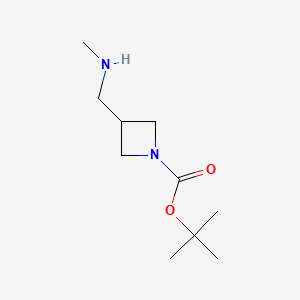

![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)